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molecular formula C8H18O2S B8348471 1,1-Diethoxy-2-ethylthioethane

1,1-Diethoxy-2-ethylthioethane

Cat. No. B8348471
M. Wt: 178.29 g/mol
InChI Key: MEYLZWCRIMFXNG-UHFFFAOYSA-N
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Patent
US04372962

Procedure details

Sodium (10.7 g, 0.463 mole) was dissolved in ethanol (500 ml) and ice cooled. Ethanethiol (34.4 ml, 0.463 mole) was added, followed after 15 mins. by bromoacetaldehyde diethylacetal (83.8 g, 0.421 mole). The mixture was refluxed 3 hours and the volume reduced to 200 ml by distillation of some of the ethanol at atmospheric pressure. Ether (500 ml) was added and the solution washed with water (3×200 ml), dried over MgSO4 and evaporated at atmospheric pressure. The residue was distilled to provide title compound (70.46 g, 99%) bp 96°-100° C./20 mm Hg.
Quantity
10.7 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
34.4 mL
Type
reactant
Reaction Step Two
Quantity
83.8 g
Type
reactant
Reaction Step Three
Yield
99%

Identifiers

REACTION_CXSMILES
[Na].[CH2:2]([SH:4])[CH3:3].[CH2:5]([O:7][CH:8]([O:11][CH2:12][CH3:13])[CH2:9]Br)[CH3:6]>C(O)C>[CH2:5]([O:7][CH:8]([O:11][CH2:12][CH3:13])[CH2:9][S:4][CH2:2][CH3:3])[CH3:6] |^1:0|

Inputs

Step One
Name
Quantity
10.7 g
Type
reactant
Smiles
[Na]
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
34.4 mL
Type
reactant
Smiles
C(C)S
Step Three
Name
Quantity
83.8 g
Type
reactant
Smiles
C(C)OC(CBr)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
ice cooled
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed 3 hours
Duration
3 h
DISTILLATION
Type
DISTILLATION
Details
the volume reduced to 200 ml by distillation of some of the ethanol at atmospheric pressure
ADDITION
Type
ADDITION
Details
Ether (500 ml) was added
WASH
Type
WASH
Details
the solution washed with water (3×200 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated at atmospheric pressure
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(C)OC(CSCC)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 70.46 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 93.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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